molecular formula C14H15FN2O B1459181 5-ethoxy-1-N-(2-fluorophenyl)benzene-1,2-diamine CAS No. 1443979-33-6

5-ethoxy-1-N-(2-fluorophenyl)benzene-1,2-diamine

Cat. No. B1459181
M. Wt: 246.28 g/mol
InChI Key: PEINJBHUGHCZPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-ethoxy-1-N-(2-fluorophenyl)benzene-1,2-diamine, also known as 5-EtF-PBD, is a novel compound that has recently been studied for its potential applications in scientific research. It is a member of the benzene-1,2-diamine family, which is a class of compounds characterized by their aromatic ring structures and nitrogen-containing moieties. 5-EtF-PBD has been found to have unique properties that make it attractive for use in a variety of scientific applications.

Scientific Research Applications

Amyloid Imaging in Alzheimer's Disease

Amyloid imaging has seen significant progress with the development of radioligands for in vivo measurement in the brains of Alzheimer's disease patients. This technique is crucial for early detection and evaluating new therapies targeting amyloid deposits in the brain (Nordberg, 2007).

Pharmacokinetics, Pharmacodynamics, and Toxicology of New Psychoactive Substances

The study of new psychoactive substances (NPS) like 2C-B, 4-fluoroamphetamine, and benzofurans, shows they share similar pharmacological effects to known illicit drugs. This research is critical for understanding the health risks associated with NPS use (Nugteren-van Lonkhuyzen et al., 2015).

Advances in Heterocyclic Chemistry

Research into heterocyclic compounds like benzoxaboroles, benzodiazepines, and derivatives of furan from biomass highlights their potential across a wide range of applications, from material science to medicinal chemistry. These compounds' versatile nature makes them pivotal in developing new pharmaceuticals, polymers, and environmentally sustainable chemicals (Chernyshev et al., 2017).

properties

IUPAC Name

4-ethoxy-2-N-(2-fluorophenyl)benzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O/c1-2-18-10-7-8-12(16)14(9-10)17-13-6-4-3-5-11(13)15/h3-9,17H,2,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEINJBHUGHCZPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)N)NC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-ethoxy-1-N-(2-fluorophenyl)benzene-1,2-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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